molecular formula C14H15NO3S B230273 4-ethoxy-N-phenylbenzenesulfonamide

4-ethoxy-N-phenylbenzenesulfonamide

Cat. No.: B230273
M. Wt: 277.34 g/mol
InChI Key: NSTAGDORNZLQKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-ethoxy-N-phenylbenzenesulfonamide is a chemical compound of significant interest in medicinal chemistry and biochemical research, belonging to the prominent benzenesulfonamide class. Benzenesulfonamides are extensively investigated for their ability to act as potent inhibitors of various enzymes, including carbonic anhydrases . These enzymes are crucial therapeutic targets, and inhibitors are studied for their potential in conditions like glaucoma, epilepsy, and cancer . Furthermore, structural analogs of benzenesulfonamides have been identified as a unique class of potent CXCR4 chemokine receptor antagonists . The CXCR4/CXCL12 pathway plays a critical role in cancer metastasis by facilitating the homing of tumor cells to metastatic sites, and its disruption is a key objective in oncology research . The core benzenesulfonamide structure serves as a versatile scaffold, often developed using the "tail" approach, where different moieties are attached to the sulfonamide group to modulate properties, potency, and selectivity for specific biological targets . The ethoxy and phenyl substituents on this particular compound represent such strategic modifications, making it a valuable building block for developing novel bioactive molecules. Researchers can utilize this compound in binding affinity assays, functional invasion assays, and for structure-activity relationship (SAR) studies to explore new therapeutic avenues. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals. All information provided is for scientific reference purposes.

Properties

IUPAC Name

4-ethoxy-N-phenylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3S/c1-2-18-13-8-10-14(11-9-13)19(16,17)15-12-6-4-3-5-7-12/h3-11,15H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSTAGDORNZLQKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.34 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry Applications

4-Ethoxy-N-phenylbenzenesulfonamide has been identified as a promising lead compound in the development of new antimicrobial and anticancer agents . Its structural characteristics, including the sulfonamide functional group, contribute to its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli, as well as fungal strains such as Candida albicans and Aspergillus niger . The minimum inhibitory concentration (MIC) values suggest that certain derivatives of this compound possess moderate to promising antimicrobial efficacy .

Anticancer Potential

In the context of cancer research, this compound has been evaluated for its ability to interfere with cellular processes involved in cancer progression. For instance, it may inhibit the prenylation of Rab11A, a process crucial for cellular signaling and proliferation in cancer cells . Additionally, compounds within this class have been studied as CXCR4 antagonists, which play a role in tumor metastasis .

Synthesis Techniques

The synthesis of this compound typically involves multi-step synthetic routes. Common methods include:

  • Sulfonation Reactions : Introduction of the sulfonamide group through reactions with sulfonyl chlorides.
  • Amine Coupling : The coupling of the sulfonamide with various amines to yield different derivatives.

Industrial production may utilize continuous flow reactors to enhance efficiency and scalability, optimizing yield and purity through automated synthesis platforms .

Interaction Studies

Understanding how this compound interacts with biological targets is crucial for elucidating its mechanism of action. Interaction studies often focus on:

  • Binding Affinity : Evaluating how effectively the compound binds to specific receptors or enzymes.
  • Molecular Docking Studies : These studies help predict how the compound fits into target proteins, providing insights into potential therapeutic uses.

Antimicrobial Efficacy Study

A study conducted on various derivatives of this compound revealed promising antimicrobial activities against multiple strains. Compounds bearing electron-withdrawing substituents demonstrated enhanced antibacterial activity against Bacillus subtilis and Aspergillus niger .

Anticancer Mechanism Exploration

Another research effort focused on the anticancer properties of this compound by examining its effect on Rab11A prenylation in cancer cells. The findings indicated that inhibiting this process could reduce cancer cell proliferation, suggesting potential therapeutic applications in oncology .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The substituents on the benzene ring and the N-attached aryl/alkyl group significantly influence solubility, stability, and bioactivity. Key analogs include:

Table 1: Comparative Physicochemical Properties
Compound Name R (Benzene) N-Substituent Molecular Weight (g/mol) logP* Solubility Reference
4-Ethoxy-N-phenylbenzenesulfonamide 4-OCH₂CH₃ Phenyl 291.34 ~2.8 Moderate (DMSO)
N-(4-Methoxyphenyl)benzenesulfonamide H 4-OCH₃-C₆H₄ 277.33 ~2.1 High (Ethanol)
N-(4-Chlorophenyl)-4-ethoxybenzenesulfonamide 4-OCH₂CH₃ 4-Cl-C₆H₄ 311.78 ~3.2 Low (Water)
N-(4-Cyanophenyl)-3-methoxybenzenesulfonamide 3-OCH₃ 4-CN-C₆H₄ 302.33 ~1.9 Moderate (THF)

*logP estimated using fragment-based methods.

  • Ethoxy vs. Methoxy : The ethoxy group increases lipophilicity (logP ~2.8) compared to methoxy (logP ~2.1), favoring better membrane penetration but reducing water solubility .
  • Electron-Withdrawing Groups: The 4-chlorophenyl substituent in N-(4-chlorophenyl)-4-ethoxybenzenesulfonamide raises logP to ~3.2 due to Cl’s hydrophobic nature, while the cyano group in N-(4-cyanophenyl)-3-methoxybenzenesulfonamide lowers logP (~1.9) due to polar resonance effects .

Structural and Crystallographic Insights

  • Crystal Packing : N-(4-Methoxyphenyl)benzenesulfonamide forms hydrogen-bonded dimers via sulfonamide NH and sulfonyl oxygen, stabilizing the crystal lattice . Ethoxy-substituted analogs likely exhibit similar packing but with adjusted van der Waals interactions due to the larger ethoxy group.
  • Bond Lengths : In sulfonamides, S–N and S–O bond lengths are typically ~1.63 Å and ~1.43 Å, respectively, with minimal variation across substituents .

Preparation Methods

Sulfonylation of Aniline with 4-Ethoxybenzenesulfonyl Chloride

The most direct route involves reacting aniline with 4-ethoxybenzenesulfonyl chloride in the presence of a base. This two-step process begins with the synthesis of the sulfonyl chloride precursor, typically achieved by chlorinating 4-ethoxybenzenesulfonic acid using phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂). The subsequent sulfonylation proceeds via nucleophilic substitution, where the amine group of aniline attacks the electrophilic sulfur atom in the sulfonyl chloride.

Key variables include:

  • Base selection : Triethylamine (TEA) in dichloromethane (DCM) at room temperature yields 85% product.

  • Solvent effects : Polar aprotic solvents like DCM facilitate better dissolution of reactants, while ethereal solvents (e.g., diethyl ether) reduce side reactions.

  • Stoichiometry : A 1:1 molar ratio of aniline to sulfonyl chloride minimizes over-sulfonylation, though slight excesses of aniline (1.2:1) improve conversion.

A representative procedure involves dropwise addition of 4-ethoxybenzenesulfonyl chloride to an ice-cold mixture of aniline and TEA in DCM, followed by stirring at room temperature for 6 hours. Quenching with water and extraction yields the crude product, which is purified via recrystallization from ethanol.

Alternative Synthetic Approaches

Eco-Friendly Protocols Using PEG-400

Recent advances emphasize solvent sustainability. Polyethylene glycol 400 (PEG-400), a recyclable solvent, paired with potassium carbonate (K₂CO₃) as a base, achieves 78% yield under reflux conditions. The heterogeneous reaction mixture allows easy filtration of the base post-reaction, simplifying workup. This method reduces environmental impact and operational costs, though prolonged reaction times (8–12 hours) are required compared to classical approaches.

Industrial-Scale Production Considerations

Batch vs. Continuous Flow Processes

Industrial synthesis often employs batch reactors for simplicity, though continuous flow systems offer advantages in heat and mass transfer. For example, a patent detailing 4-sulfonamidophenyl hydrazine production describes batchwise reactions at 121°C for 40 hours, followed by crystallization and filtration. Adapting this to 4-ethoxy-N-phenylbenzenesulfonamide would require optimizing temperature profiles to prevent ethoxy group degradation.

Purification and Waste Management

Large-scale purification leverages solubility differences. Cooling reaction mixtures to -5°C precipitates the product, which is isolated via vacuum filtration and washed with cold methanol. Filtrate recycling, as demonstrated in multi-batch hydrazine hydrochloride synthesis, minimizes solvent waste. For the target compound, methanol-water mixtures could serve as effective recrystallization solvents.

Reaction Optimization and Mechanistic Insights

Base and Solvent Effects

The choice of base critically impacts yield:

BaseSolventTemperatureTime (h)Yield (%)
TEADCMRT685
K₂CO₃PEG-400Reflux1278
NaOHAqueousRT144

Strong bases like NaOH promote hydrolysis of the sulfonyl chloride, reducing efficiency. Weak bases (TEA) or solid bases (K₂CO₃) mitigate this issue.

Challenges and Mitigation Strategies

Side Reactions and Byproduct Formation

Common issues include:

  • Hydrolysis of sulfonyl chloride : Moisture exposure degrades the precursor, necessitating anhydrous conditions.

  • Di-sulfonylation : Using excess aniline (1.2:1 ratio) suppresses this side reaction.

  • Ethoxy group instability : Avoiding strong acids/bases during workup preserves the substituent.

Scalability and Reproducibility

Consistent mixing and temperature control are vital in large batches. A patent-described protocol for 4-sulfonamidophenyl hydrazine uses mechanical stirring and controlled cooling rates to ensure uniform crystallization , a strategy applicable to the target compound.

Q & A

Q. What are the standard synthetic routes for 4-ethoxy-N-phenylbenzenesulfonamide, and what key reaction parameters influence yield?

The synthesis typically involves nucleophilic substitution or condensation reactions. For example, the ethoxy group can be introduced via alkylation of a phenolic precursor, while the sulfonamide moiety is formed by reacting sulfonyl chlorides with anilines. Critical parameters include solvent choice (e.g., dimethylformamide for solubility), temperature control (60–100°C for amidation), and stoichiometric ratios of reactants to avoid side products like disubstituted derivatives .

Q. What analytical techniques are essential for characterizing this compound and its intermediates?

Key techniques include:

  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions and purity.
  • High-performance liquid chromatography (HPLC) for quantitative purity assessment.
  • Mass spectrometry (MS) to verify molecular weight and fragmentation patterns.
  • Infrared (IR) spectroscopy to identify functional groups (e.g., sulfonamide S=O stretches at ~1350 cm⁻¹) .

Q. How can researchers address solubility challenges during purification of sulfonamide derivatives?

Solubility issues arise due to the hydrophobic phenyl and ethoxy groups. Gradient column chromatography (silica gel, ethyl acetate/hexane mixtures) or recrystallization from polar aprotic solvents (e.g., DMSO/water mixtures) are effective. For persistent issues, derivatization (e.g., acetylation of free amines) may improve solubility .

Q. What are common functionalization strategies for modifying the this compound scaffold?

  • Electrophilic substitution on the benzene ring (e.g., nitration, halogenation).
  • Nucleophilic displacement of the ethoxy group using alkoxides or amines.
  • Sulfonamide hydrolysis under acidic/basic conditions to generate sulfonic acids or amines for further coupling .

Q. What are the hydrolysis mechanisms of the sulfonamide group under acidic vs. basic conditions?

  • Acidic hydrolysis : Protonation of the sulfonamide nitrogen facilitates cleavage, yielding benzenesulfonic acid and aniline derivatives.
  • Basic hydrolysis : Deprotonation and nucleophilic attack on the sulfur center, producing sulfonate salts and amines. Reaction rates depend on pH and temperature .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns) for sulfonamide derivatives?

Contradictions may arise from conformational flexibility or crystallographic packing effects. Use variable-temperature NMR to probe dynamic processes or X-ray crystallography (e.g., SHELX refinement ) to resolve stereochemical ambiguities. For complex cases, computational NMR prediction tools (DFT calculations) can validate assignments .

Q. What experimental design principles optimize reaction conditions for synthesizing this compound derivatives?

Employ Design of Experiments (DoE) to screen variables (temperature, solvent, catalyst). For example:

VariableRange TestedOptimal ConditionReference
Temperature50–120°C80°C
SolventDMF, THF, EtOHDMF
CatalystPyridine, DMAPDMAP (0.1 eq)

Q. How can computational methods predict the biological activity of this compound analogs?

  • Molecular docking : Screen against target proteins (e.g., carbonic anhydrase) using AutoDock Vina.
  • QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity data.
  • MD simulations : Assess binding stability over time in physiological conditions .

Q. What strategies validate the crystallographic structure of this compound derivatives?

Use SHELXL for refinement against high-resolution data. Validate hydrogen bonding networks (e.g., N–H···O interactions) and check for disorder using the R1 and wR2 residuals. Cross-validate with Hirshfeld surface analysis to confirm packing motifs .

Q. How can researchers address inconsistencies in bioactivity data across studies (e.g., varying IC₅₀ values)?

Potential causes include assay conditions (pH, buffer composition) or compound purity. Standardize protocols:

  • Use HPLC-pure compounds (>98%).
  • Validate enzyme activity with control inhibitors.
  • Replicate assays in multiple cell lines to rule out off-target effects. Cross-reference with structural analogs (e.g., 4-chloro-N-phenylbenzenesulfonamide ) to identify substituent-dependent trends .

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